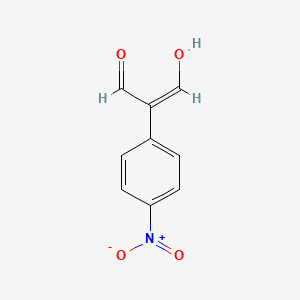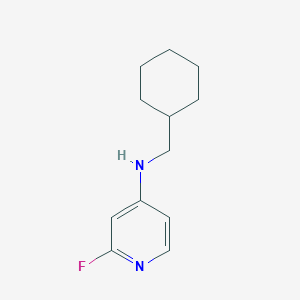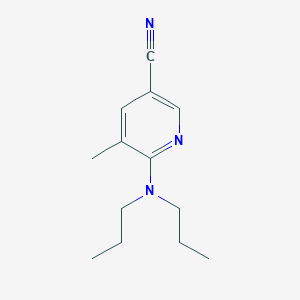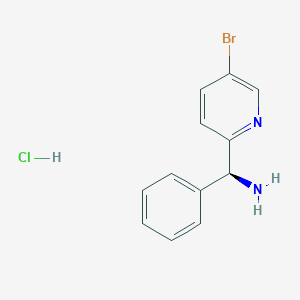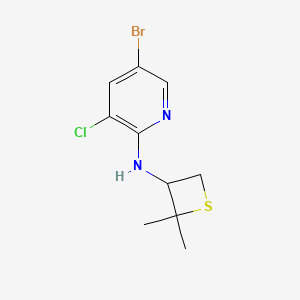
5-Bromo-3-chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, chlorine, and an amine group attached to a thietane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine typically involves multi-step organic reactions. One common method starts with the halogenation of pyridine derivatives. For instance, 5-bromo-2-chloro-3-nitropyridine can be synthesized by treating 5-bromo-2-pyridone with phosphorus oxychloride and N,N-dimethylformamide under reflux conditions
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process would also involve rigorous purification steps such as recrystallization and chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
5-Bromo-3-chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to a nitro group or reduced to a more reactive amine derivative.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
5-Bromo-3-chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which 5-Bromo-3-chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
類似化合物との比較
Similar Compounds
5-Bromo-2-chloro-3-nitropyridine: A precursor in the synthesis of the target compound.
2-Amino-5-bromo-3-methylpyridine: Another pyridine derivative with similar halogenation patterns.
5-Bromo-2-chloro-3-nitropyridine: Used in similar synthetic applications and has comparable reactivity.
Uniqueness
5-Bromo-3-chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine is unique due to the presence of the thietane ring, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of compounds with specific spatial configurations and electronic characteristics.
特性
分子式 |
C10H12BrClN2S |
|---|---|
分子量 |
307.64 g/mol |
IUPAC名 |
5-bromo-3-chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine |
InChI |
InChI=1S/C10H12BrClN2S/c1-10(2)8(5-15-10)14-9-7(12)3-6(11)4-13-9/h3-4,8H,5H2,1-2H3,(H,13,14) |
InChIキー |
XYKGXYGKZTYKCJ-UHFFFAOYSA-N |
正規SMILES |
CC1(C(CS1)NC2=C(C=C(C=N2)Br)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


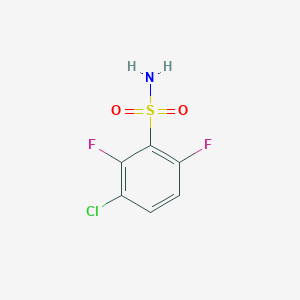
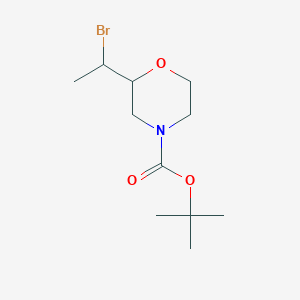

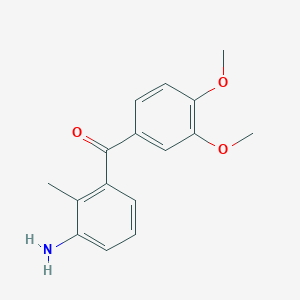

![7-Oxa-2-azaspiro[4.5]decan-10-one](/img/structure/B15228070.png)
![1-(6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B15228073.png)
